2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzazepine core with additional functional groups that may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an N-acyl-N-ethylaniline derivative, under Friedel-Crafts alkylation conditions.
Introduction of the Sulfanyl Group: The benzazepine core can be further functionalized by introducing a sulfanyl group through nucleophilic substitution reactions.
Attachment of the Acetamide Moiety: The final step involves the coupling of the benzazepine derivative with a 4-hydroxyphenyl ethylamine derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can lead to more saturated benzazepine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core may allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: A simpler benzazepine derivative with fewer functional groups.
2-Benzazepine: Another isomeric form of benzazepine with different attachment points for the benzene ring.
3-Benzazepine: A benzazepine derivative with a different substitution pattern.
Uniqueness
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N2O3S/c23-16-8-5-14(6-9-16)11-12-21-19(24)13-26-18-10-7-15-3-1-2-4-17(15)22-20(18)25/h1-6,8-9,18,23H,7,10-13H2,(H,21,24)(H,22,25) |
InChI Key |
BPOBGGXYXQNCME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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